4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a pyrido[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to the disruption of cellular pathways essential for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine: Known for its anticancer properties.
4-(Benzyloxy)-3-fluorophenylboronic acid: Used in organic synthesis as a boronic acid derivative.
Uniqueness
4-(Benzyloxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine stands out due to its unique combination of the benzyloxy and fluorophenyl groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Properties
CAS No. |
897362-44-6 |
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Molecular Formula |
C20H15FN4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C20H15FN4O/c21-15-8-4-7-14(11-15)16-9-10-17-18(23-16)19(25-20(22)24-17)26-12-13-5-2-1-3-6-13/h1-11H,12H2,(H2,22,24,25) |
InChI Key |
SGYZEYNPZFQXRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=C(C=C3)C4=CC(=CC=C4)F)N |
Origin of Product |
United States |
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